2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid
Overview
Description
GRI977143 is a chemical compound known for its role as a selective agonist for the lysophosphatidic acid receptor 2 (LPA2). This compound has garnered attention due to its potential therapeutic applications, particularly in the field of apoptosis inhibition and cell survival pathways .
Mechanism of Action
Target of Action
GRI-977143 is a specific agonist for the Lysophosphatidic Acid 2 (LPA2) receptor . The LPA2 receptor is a G protein-coupled receptor involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
GRI-977143 interacts with the LPA2 receptor, activating it .
Biochemical Pathways
Upon activation of the LPA2 receptor, GRI-977143 triggers a series of downstream effects. It stimulates the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) , a key player in the regulation of cell survival . It also promotes the assembly of a macromolecular signaling complex consisting of LPA2, Na±H+ exchange regulatory factor 2, and thyroid receptor interacting protein 6 .
Pharmacokinetics
The compound’s solubility in dmso (50 mg/ml) suggests that it may be well-absorbed and distributed in the body .
Result of Action
GRI-977143 has anti-apoptotic effects. It reduces the activation of caspases 3, 7, 8, and 9, inhibits poly (ADP-ribose)polymerase 1 cleavage, and prevents DNA fragmentation in different extrinsic and intrinsic models of apoptosis . This suggests that GRI-977143 can protect cells from programmed cell death.
Biochemical Analysis
Biochemical Properties
GRI-977143 plays a crucial role in biochemical reactions by interacting with the LPA2 receptor . It is selective for LPA2, having no activity at LPA1, LPA3, LPA4, and LPA5 at concentrations up to 10 μM . It is an effective stimulator of extracellular signal-regulated kinase 1/2 activation and promotes the assembly of a macromolecular signaling complex consisting of LPA2, Na±H+ exchange regulatory factor 2, and thyroid receptor interacting protein 6 .
Cellular Effects
GRI-977143 has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce activation of caspases 3, 7, 8, and 9 and inhibit poly (ADP-ribose)polymerase 1 cleavage and DNA fragmentation in different extrinsic and intrinsic models of apoptosis . It also influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, GRI-977143 exerts its effects through binding interactions with the LPA2 receptor . It activates the ERK1/2 survival pathway and inhibits activation of caspases, thereby playing a role in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
The effects of GRI-977143 change over time in laboratory settings. It has been shown to be effective in reducing activation of caspases and inhibiting DNA fragmentation when applied for 24-72 hours .
Dosage Effects in Animal Models
The effects of GRI-977143 vary with different dosages in animal models
Metabolic Pathways
Given its interaction with the LPA2 receptor, it is likely involved in lipid signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GRI977143 involves multiple steps, starting with the preparation of the core structure, 2-[[3-(1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid. The synthetic route typically includes the following steps:
Formation of the Isoquinolinone Core: This involves the cyclization of appropriate precursors under controlled conditions to form the isoquinolinone structure.
Thioether Formation: The introduction of the thioether linkage is achieved through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the thioether intermediate with benzoic acid derivatives under specific conditions to yield GRI977143.
Industrial Production Methods
Industrial production of GRI977143 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GRI977143 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule, affecting its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
GRI977143 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the LPA2 receptor and its signaling pathways.
Biology: Investigated for its role in cell survival, apoptosis inhibition, and signal transduction.
Medicine: Potential therapeutic applications in treating diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain cancers.
Industry: Utilized in the development of new drugs targeting the LPA2 receptor
Comparison with Similar Compounds
Similar Compounds
H2L5186303: An antagonist of the LPA2 receptor, used in studies to compare the effects of agonists and antagonists on LPA2-mediated signaling.
Ki16425: Another LPA receptor antagonist, though it targets multiple LPA receptor subtypes.
Uniqueness of GRI977143
GRI977143 is unique in its high selectivity for the LPA2 receptor and its potent anti-apoptotic effects. Unlike other compounds that may target multiple LPA receptors, GRI977143’s specificity allows for more precise modulation of LPA2-mediated pathways, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c24-20-16-9-3-6-14-7-4-10-17(19(14)16)21(25)23(20)12-5-13-28-18-11-2-1-8-15(18)22(26)27/h1-4,6-11H,5,12-13H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZUCHUOYUMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148508 | |
Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801148508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325850-81-5 | |
Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325850-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GRI-977143 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325850815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801148508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 325850-81-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GRI-977143 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3L07R4ZEP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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